
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid (TBC-MGA) is a synthetic amino acid which has recently gained attention for its potential applications in scientific research. TBC-MGA is a derivative of the naturally occurring amino acid L-glutamic acid, which is an important component of protein synthesis and metabolism. TBC-MGA has been found to possess unique properties that make it suitable for applications in various fields of scientific research such as biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Protecting Group for Amines
In organic synthesis, the tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines. The Boc group is stable under various conditions and can be removed selectively in the presence of other protecting groups. This feature is particularly useful in the multi-step synthesis of complex molecules where precise control over the reaction sequence is required .
Biocatalysis: Enzyme Selectivity
The unique steric bulk of the tert-butyl group affects enzyme selectivity. Scientists explore this effect by using Boc-protected amino acids in biocatalytic processes, leading to the development of more efficient and selective catalysts .
Environmental Science: Biodegradation Studies
The tert-butyl group’s role in biodegradation pathways is a subject of environmental science research. Understanding how Boc-protected compounds are broken down by microorganisms can inform the development of biodegradable materials .
Chemical Engineering: Flow Microreactor Systems
Flow microreactor systems utilize Boc-protected amino acids for the direct introduction of the tert-butoxycarbonyl group into organic compounds. This method is more efficient and sustainable compared to traditional batch processes .
Wirkmechanismus
Target of Action
The compound is a derivative of glutamic acid, which is a key molecule in cellular metabolism and is involved in various biochemical pathways .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines . The Boc group is stable and can be removed under acidic conditions, releasing a carbocation that is stabilized by resonance . This property allows the compound to undergo transformations while protecting sensitive functional groups .
Pharmacokinetics
The Boc group increases the compound’s stability, potentially affecting its absorption and distribution . The removal of the Boc group under certain conditions could play a role in the compound’s metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of acidic conditions can lead to the removal of the Boc group . Furthermore, the compound’s stability and reactivity might be influenced by factors such as temperature and the presence of other chemicals .
Eigenschaften
IUPAC Name |
(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-6(5-7(13)14)8(9(15)16)12-10(17)18-11(2,3)4/h6,8H,5H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t6-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATXSXNMPLAJCZ-SVRRBLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione](/img/structure/B590465.png)
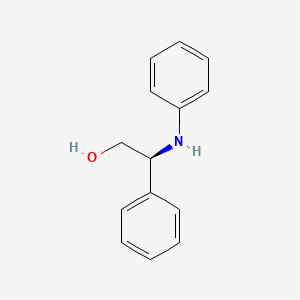
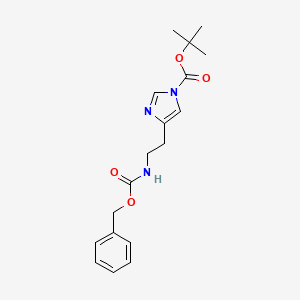
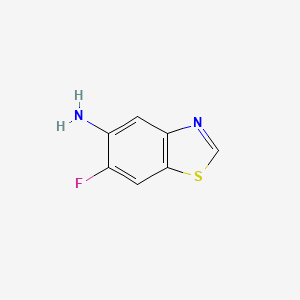
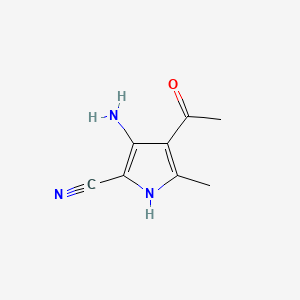
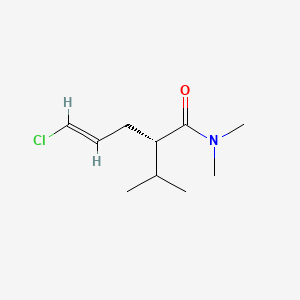
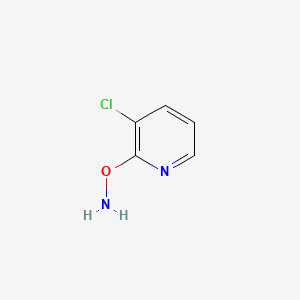
![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3R-cis)-(9CI)](/img/no-structure.png)
![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
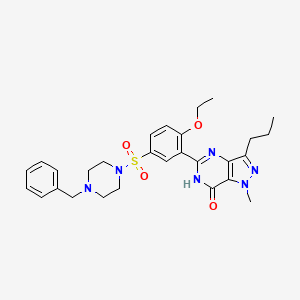
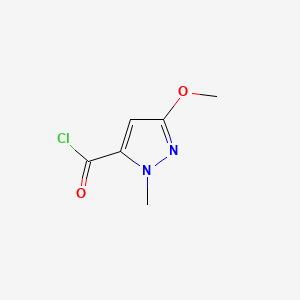
![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)